Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14958610
InChI: InChI=1S/C20H24N4O4/c1-12(2)28-9-5-8-23-17(21)14(20(26)27-4)10-15-18(23)22-16-7-6-13(3)11-24(16)19(15)25/h6-7,10-12,21H,5,8-9H2,1-4H3
SMILES:
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol

Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

CAS No.:

Cat. No.: VC14958610

Molecular Formula: C20H24N4O4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate -

Specification

Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
IUPAC Name methyl 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Standard InChI InChI=1S/C20H24N4O4/c1-12(2)28-9-5-8-23-17(21)14(20(26)27-4)10-15-18(23)22-16-7-6-13(3)11-24(16)19(15)25/h6-7,10-12,21H,5,8-9H2,1-4H3
Standard InChI Key CYHUCDMECWSVFR-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)OC)C=C1

Introduction

IUPAC Name

The IUPAC name of the compound is Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate.

Molecular Formula and Weight

  • Molecular Formula: C19H23N5O3C_{19}H_{23}N_5O_3

  • Molecular Weight: 369.4 g/mol .

Synthesis

While specific synthesis protocols for this compound are not detailed in the provided sources, its structural complexity suggests multi-step organic synthesis involving:

  • Cyclization to form the triazatricyclic core.

  • Functionalization with the imino group and methylation.

  • Addition of the propan-2-yloxypropyl chain.

Related Compounds

Several derivatives exist with modifications to the side chains or functional groups:

  • 6-imino analogs with varying alkoxy substituents .

  • Compounds with different carboxamide or ester functional groups .

Biological Activity

Although no specific biological activity is directly mentioned for this compound in the search results:

  • The triazatricyclic scaffold suggests potential pharmacological applications due to its structural similarity to bioactive heterocycles.

  • Such compounds are often explored for antimicrobial or anticancer properties because of their ability to interact with nucleic acids or enzymes.

Further research is required to confirm any specific biological targets or therapeutic uses.

SMILES Representation

The SMILES string for the compound is:

text
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)N)C=C1

This representation encodes its molecular structure for computational modeling .

InChI Key

The unique InChIKey identifier is:

text
RCHWYHIIAZVIEG-UHFFFAOYSA-N

This ensures precise identification in chemical databases .

Research Applications

This compound is a candidate for further exploration in fields such as:

  • Medicinal Chemistry: Potential lead for drug design due to its heterocyclic framework.

  • Synthetic Organic Chemistry: Model for developing new synthetic routes for complex molecules.

  • Material Science: Possible precursor for functional materials owing to its stability and functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator